molecular formula C18H19FN4O2S B2582294 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile CAS No. 478081-73-1

2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile

Cat. No. B2582294
CAS RN: 478081-73-1
M. Wt: 374.43
InChI Key: QDJLMBBNIKPDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile” is a chemical compound with the molecular formula C18H19FN4O2S and a molecular weight of 374.43 . It is not intended for human or veterinary use and is primarily used for research purposes.


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is sulfonated with a 4-fluorophenyl group. The piperazine ring is also attached to a 4,6-dimethylnicotinonitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.43 and a molecular formula of C18H19FN4O2S .

Scientific Research Applications

Rapid Synthesis and Imaging Applications

An efficient and rapid method for the synthesis of piperazine derivatives was developed, significantly enhancing the preparation of 1-(4-[18F]fluorophenyl)piperazine, a precursor in [18F]-labeling for positron emission tomography (PET) studies. This method has been instrumental in the synthesis of selective ligands for serotoninergic receptors, notably 5-HT2 antagonists, demonstrating the compound's utility in imaging and receptor studies (Collins, Lasne, & Barré, 1992).

Antibacterial and Anticancer Potential

Research has highlighted the synthesis and significant antibacterial activities of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives. These compounds demonstrate potential as antibacterial agents, offering a new avenue for the treatment of various bacterial infections (Wu Qi, 2014). Additionally, certain 1,3-thiazole derivatives with a piperazine substituent exhibited notable anticancer activities across various cancer cell lines, emphasizing the compound's potential in anticancer drug development (Turov, 2020).

Imaging Tumor Glycolysis

The compound's derivative, [18F]DASA-23, has been developed for imaging tumor glycolysis through the noninvasive measurement of Pyruvate Kinase M2 (PKM2), a key enzyme in tumor metabolism and growth. The promising cell uptake results suggest its potential for detecting and monitoring cancer noninvasively, marking a significant advancement in cancer diagnostics and management (Beinat et al., 2017).

properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-13-11-14(2)21-18(17(13)12-20)22-7-9-23(10-8-22)26(24,25)16-5-3-15(19)4-6-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJLMBBNIKPDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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